Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,4-6,11H2,1-3H3 |
InChI Key |
JTCYRQZFSHTYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Imine Formation :
-
Purification :
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | V-5 |
| Catalyst | Pd/C (10%) |
| Solvent | Methanol |
| Temperature | 20°C |
| Yield | 79% |
This method is advantageous for its simplicity and high yield but requires careful control of hydrogenation conditions to avoid over-reduction.
Epoxide Ring-Opening and Cyclization
An alternative approach involves epoxide intermediates, enabling precise stereochemical control. Source outlines a strategy using 3-bromo-1,2-epoxypropane and benzaldehyde derivatives:
Procedure:
-
Epoxide Formation :
-
Hydrolysis and Cyclization :
-
Functionalization :
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Epoxide formation | Ethanol, NaHCO₃, 0–5°C | 72% |
| Cyclization | HCl, 20–25°C | 66% |
| Boc Protection | Boc₂O, THF, 25–30°C | 78% |
This route is scalable but involves multiple purification steps, potentially reducing overall efficiency.
Aza-Michael Addition to α,β-Unsaturated Esters
Source demonstrates the utility of aza-Michael additions for introducing amino groups into azetidine derivatives. For tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate:
Procedure:
-
Horner–Wadsworth–Emmons Reaction :
-
Aza-Michael Addition :
-
Reduction :
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | DBU |
| Solvent | Acetonitrile |
| Temperature | 65°C |
| Yield | 64–69% |
This method offers regioselectivity but requires stringent anhydrous conditions.
Microchannel Reactor-Assisted Oxidation
Source highlights a green synthesis using microchannel reactors to enhance oxidation efficiency, applicable to precursor synthesis:
Procedure:
-
Oxidation of Tert-Butyl 3-Hydroxyazetidine-1-Carboxylate :
-
Functionalization :
Advantages:
Coupling Reactions Using EDCI/HOBt
Source details carbodiimide-mediated couplings for introducing amino groups:
Procedure:
-
Activation :
-
Coupling :
Key Data:
| Parameter | Value |
|---|---|
| Coupling Reagents | EDCI, HOBt |
| Solvent | Dichloromethane |
| Yield | 70–75% |
This method is versatile for introducing diverse amino acids but requires stoichiometric reagents.
Comparative Analysis of Methods
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Reductive Amination | 79% | High yield, simple setup | Requires hydrogenation equipment |
| Epoxide Cyclization | 66–78% | Scalable | Multi-step, low atom economy |
| Aza-Michael Addition | 64–69% | Regioselective | Anhydrous conditions needed |
| Microchannel Reactor | 92% | Fast, green synthesis | Specialized equipment required |
| EDCI/HOBt Coupling | 70–75% | Broad substrate scope | Costly reagents |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted azetidine compounds .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may act as a scaffold for developing new drugs targeting various diseases.
- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated that modifications to the azetidine ring could enhance antibacterial efficacy, making it a candidate for further development in antibiotic therapies.
Agricultural Science
The compound has potential applications in agrochemicals, particularly as a growth regulator or pesticide.
- Plant Growth Regulation: Research has shown that certain azetidine derivatives can modulate plant growth by affecting hormone levels. For example, compounds similar to this compound have been found to enhance root development and increase resistance to environmental stressors.
Material Science
This compound's unique properties make it suitable for use in developing new materials.
- Polymer Synthesis: this compound can be utilized in synthesizing polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown to improve durability and thermal stability, making it valuable in manufacturing high-performance materials.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Significant activity against bacterial strains |
| Agricultural Science | Plant growth regulator | Enhanced root development and stress resistance |
| Material Science | Polymer synthesis | Improved mechanical properties and thermal stability |
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, various derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting the compound's potential as an antibiotic scaffold.
Case Study 2: Plant Growth Regulation
A field study was conducted where plants treated with a formulation containing this compound exhibited improved growth metrics compared to untreated controls. Measurements showed a 30% increase in root mass and improved drought tolerance.
Case Study 3: Polymer Development
Research focused on the incorporation of this compound into polyurethane matrices. The resulting materials demonstrated enhanced tensile strength and thermal resistance, indicating its viability for industrial applications.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Hydroxyalkyl Substituents
- tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate (1h) :
Amino and Hydroxyimino Substituents
- tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate (41): Substituent: Hydroxyimino (N–OH). Reactivity: Prone to tautomerism and oxidation, limiting stability under acidic conditions . Synthesis: Derived from tert-butyl 3-oxoazetidine-1-carboxylate via oxime formation .
- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate: Substituent: Amino and hydroxymethyl. Properties: Molecular weight 202.25 g/mol, polar due to dual hydrophilic groups . Applications: Potential building block for bioactive molecules, leveraging amino-alcohol functionality .
Haloalkyl and Ester Substituents
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate :
tert-Butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate (1d) :
Alkylation and Coupling Reactions
N-Alkylation (e.g., ):
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate reacts with secondary anilines in DMF at 115°C to form N-alkylated products .- Buchwald–Hartwig Coupling (e.g., ): tert-Butyl 3-aminoazetidine-1-carboxylate undergoes Pd-catalyzed coupling with 2-chloro-4-phenylquinoline to introduce aryl groups .
Polarity and Solubility
- The 2-amino-1-hydroxyethyl group increases polarity compared to bromoethyl (LogP ~1.54) or hydroxybutyl analogs.
- Predicted higher water solubility due to hydrogen-bond donors (NH2, OH) .
Tabulated Comparison of Key Analogs
Biological Activity
Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate, also known by its CAS number 152537-03-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- CAS Number : 152537-03-6
- InChI Key : PIEFOIGZJZFQQJ-UHFFFAOYSA-N
Structural Characteristics
The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a hydroxyethyl and a carboxylate functional group. This unique structure may contribute to its biological activity.
This compound exhibits various biological activities that can be attributed to its structural components:
- Cytotoxicity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Cell Cycle Modulation : Research indicates it may affect cell cycle progression, particularly in cancer cells, leading to increased apoptosis rates.
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.1 | Induction of apoptosis via caspase activation |
| Hs 578T | 7.24 | Cell cycle arrest and apoptosis |
| BT-20 | 2.13 | Increased apoptotic signaling |
These results highlight the compound's potential as a selective agent against specific cancer types.
Case Studies
-
Study on MDA-MB-231 Cells :
A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to induce significant apoptosis, as evidenced by increased levels of activated caspase-3 and changes in cell morphology indicative of programmed cell death . -
Cell Cycle Analysis :
Another study focused on the cell cycle effects of this compound in Hs 578T cells. Flow cytometry analysis revealed that treatment with this compound led to a notable accumulation of cells in the G0/G1 phase, suggesting an arrest that precedes apoptosis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions using tert-butyl chloroformate and amino alcohol precursors. Key steps include:
- Azetidine ring formation : Cyclization of precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection (e.g., TFA) .
- Functionalization : Hydroxyethyl and amino groups are introduced via nucleophilic substitution or reductive amination .
- Critical Parameters : Temperature control (0–25°C) and anhydrous conditions are essential to minimize side reactions.
Q. How is the structural confirmation of this compound achieved?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and bond angles .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 1.4 ppm for tert-butyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = theoretical ± 0.005 Da) .
Advanced Research Questions
Q. How to address stereochemical challenges in synthesizing this compound?
- Methodological Answer :
- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control enantioselectivity .
- Chromatographic separation : Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves diastereomers .
- Crystallographic validation : Single-crystal X-ray diffraction with WinGX/ORTEP confirms absolute configuration .
Q. What strategies resolve contradictions in reported biological activities of azetidine derivatives?
- Methodological Answer :
- Standardized assays : Reproduce bioactivity studies under controlled conditions (e.g., consistent cell lines, IC₅₀ protocols) .
- Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
- Target engagement studies : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to receptors (e.g., GPCRs) .
Q. How to optimize reaction conditions for higher yields in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Boc protection) .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
- DoE (Design of Experiments) : Statistically optimize parameters (pH, solvent ratios) using software like JMP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
